Nicotredole

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nicotredole can be synthesized through a multi-step process involving the reaction of nicotinic acid with 2-(1H-indol-3-yl)ethylamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound, such as the corresponding amine.

Substitution: Substituted this compound derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Nicotredole hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und als potenzieller Therapeutikum.

Industrie: Wird bei der Entwicklung von Arzneimitteln und als chemisches Zwischenprodukt bei der Synthese anderer Verbindungen eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung der Prostaglandin-Synthetase-Aktivität, die für die Entzündungsreaktion entscheidend ist. Durch die Hemmung dieses Enzyms reduziert this compound die Produktion von Prostaglandinen und lindert so Entzündungen und Schmerzen. Die Verbindung interagiert auch mit verschiedenen molekularen Zielen und Signalwegen, die am Entzündungsprozess beteiligt sind .

Ähnliche Verbindungen:

Phenylbutazon: Ein weiteres entzündungshemmendes Mittel mit ähnlichen Eigenschaften, aber höherer ulzerogener Aktivität.

Indometacin: Ein nichtsteroidales Antirheumatikum mit einem anderen Wirkmechanismus, aber vergleichbaren therapeutischen Wirkungen.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine starke entzündungshemmende Wirkung in Kombination mit einer relativ geringen ulzerogenen Aktivität aus, was es zu einem vielversprechenden Kandidaten für die therapeutische Anwendung mit weniger gastrointestinalen Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen macht .

Wirkmechanismus

Nicotredole exerts its effects primarily through the inhibition of prostaglandin synthetase activity, which is crucial in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound also interacts with various molecular targets and pathways involved in the inflammatory process .

Vergleich Mit ähnlichen Verbindungen

Phenylbutazone: Another anti-inflammatory agent with similar properties but higher ulcerogenic activity.

Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action but comparable therapeutic effects.

Ibuprofen: A widely used anti-inflammatory and analgesic agent with a broader safety profile.

Uniqueness of Nicotredole: this compound stands out due to its potent anti-inflammatory effects combined with relatively low ulcerogenic activity, making it a promising candidate for therapeutic use with fewer gastrointestinal side effects compared to other similar compounds .

Biologische Aktivität

Nicotredole is a compound that has garnered attention for its potential pharmacological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables to provide a comprehensive overview.

Overview of this compound

This compound is structurally related to nicotine and has been studied for its various biological effects. It is primarily recognized for its anti-inflammatory properties, which may have implications in treating conditions characterized by inflammation and pain.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. A study highlighted its ability to reduce pro-inflammatory cytokines, suggesting a mechanism through which it may alleviate inflammation in various models.

- Mechanism of Action : this compound appears to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting the phosphorylation of IκB, it prevents the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has shown promise as an analgesic agent. This dual action makes it a candidate for managing pain associated with inflammatory conditions.

Case Studies

- Zebrafish Model : A study utilizing zebrafish as a model organism demonstrated the effects of this compound on neural differentiation and motoneuron development. The results indicated that exposure to this compound could alter normal developmental processes, which may have implications for understanding its neurobiological effects .

- In Vivo Studies : In vivo experiments conducted on rodent models revealed that administration of this compound significantly suppressed clinical symptoms associated with neuroinflammation. This was evidenced by reduced inflammatory cell infiltration and lower levels of pro-inflammatory cytokines in the central nervous system (CNS) .

Table 1: Comparative Biological Activities of this compound

Oxidative Stress and Neuroprotection

This compound's effects on oxidative stress are complex and appear to be dose-dependent. Low doses may exhibit antioxidant properties; however, higher doses have been associated with increased oxidative stress markers such as malondialdehyde (MDA) and reactive oxygen species (ROS) . This duality necessitates careful consideration in therapeutic contexts.

Eigenschaften

IUPAC Name |

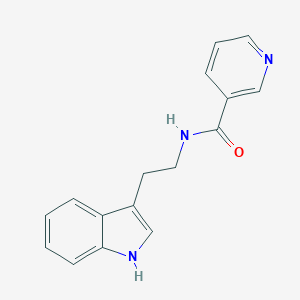

N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(13-4-3-8-17-10-13)18-9-7-12-11-19-15-6-2-1-5-14(12)15/h1-6,8,10-11,19H,7,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAZUJBASMCUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045698 | |

| Record name | Nicotredole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29876-14-0 | |

| Record name | Tryptamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotredole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29876-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotredole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTREDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F1T12OCLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.